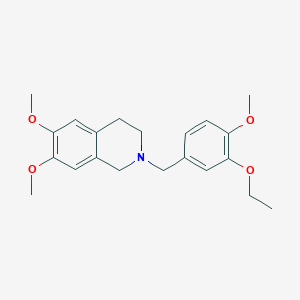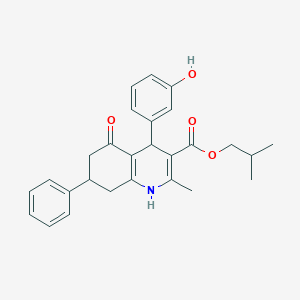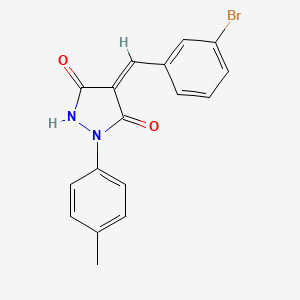![molecular formula C17H25Cl2N3O2 B5035797 N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and is primarily used as an inhibitor of the protein kinase C (PKC) family.
Wirkmechanismus
The mechanism of action of DPA involves the inhibition of N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide activity by binding to the regulatory domain of the enzyme. This binding prevents the activation of this compound by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of this compound by DPA has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPA are primarily attributed to its inhibitory activity against this compound. The inhibition of this compound by DPA has been shown to reduce cell proliferation, induce apoptosis, and inhibit angiogenesis. DPA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA in lab experiments is its specificity towards N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibition. DPA has been shown to selectively inhibit this compound activity without affecting other signaling pathways. However, one of the limitations of using DPA is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
The use of DPA in scientific research is still in its early stages, and several future directions can be explored. One of the future directions is the development of more potent and selective N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide inhibitors based on the structure of DPA. Another future direction is the investigation of the therapeutic potential of DPA in various disease models, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the use of DPA in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
In conclusion, DPA is a promising chemical compound that has been widely used in scientific research due to its inhibitory activity against this compound. The use of DPA in various disease models has shown promising results, and several future directions can be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of DPA involves the reaction between 3,4-dichloroaniline and N,N-dipropyl-1,3-propanediamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of DPA has been extensively studied, and various modifications have been proposed to optimize the reaction conditions.
Wissenschaftliche Forschungsanwendungen
DPA has been used in several scientific research studies due to its inhibitory activity against N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide. This compound is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by DPA has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-[3-(dipropylamino)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2N3O2/c1-3-9-22(10-4-2)11-5-8-20-16(23)17(24)21-13-6-7-14(18)15(19)12-13/h6-7,12H,3-5,8-11H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSCWPSGQXYLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)

![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)

![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)



![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
